molecular formula C42H26Br2N6O5 B11112835 2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole

2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole

Cat. No.: B11112835
M. Wt: 854.5 g/mol
InChI Key: ORPYJYZJJLHLSK-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole is a complex organic compound featuring multiple aromatic rings and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. The key steps include:

    Formation of the Imidazole Core: The imidazole core can be synthesized via a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Bromination and Nitration: The aromatic rings are selectively brominated and nitrated using bromine and nitric acid, respectively.

    Coupling Reactions: The brominated and nitrated aromatic rings are coupled to the imidazole core through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Ether Formation: The phenoxy linkage is formed through a nucleophilic substitution reaction between a phenol and a halogenated aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and phenyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The bromine atoms can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Tin(II) chloride, catalytic hydrogenation, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of quinones, carboxylic acids, or other oxidized derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a fluorescent probe or a labeling agent in biological studies.

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.

    Diagnostics: Use in diagnostic assays and imaging techniques.

Industry

    Materials Science: Application in the development of advanced materials, such as polymers and nanomaterials.

    Electronics: Potential use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The compound’s multiple aromatic rings and imidazole groups allow for strong binding interactions through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-methylphenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-methylphenyl)-1H-imidazole
  • 2-(4-chlorophenyl)-4-(4-{4-[2-(4-chlorophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole

Uniqueness

The unique combination of bromine and nitro groups in 2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole imparts distinct electronic and steric properties, making it particularly suitable for specific applications in catalysis, drug development, and materials science. The presence of multiple functional groups allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C42H26Br2N6O5

Molecular Weight

854.5 g/mol

IUPAC Name

2-(4-bromophenyl)-4-[4-[4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy]phenyl]-5-(4-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C42H26Br2N6O5/c43-31-13-1-29(2-14-31)41-45-37(25-5-17-33(18-6-25)49(51)52)39(47-41)27-9-21-35(22-10-27)55-36-23-11-28(12-24-36)40-38(26-7-19-34(20-8-26)50(53)54)46-42(48-40)30-3-15-32(44)16-4-30/h1-24H,(H,45,47)(H,46,48)

InChI Key

ORPYJYZJJLHLSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(N=C(N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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